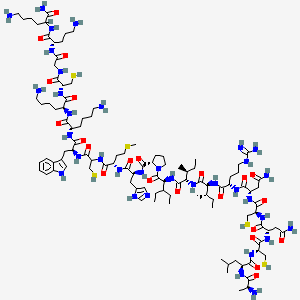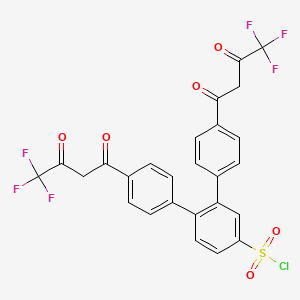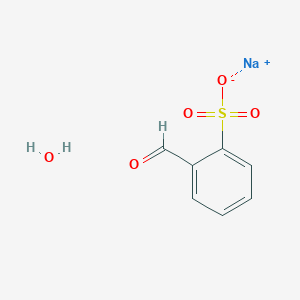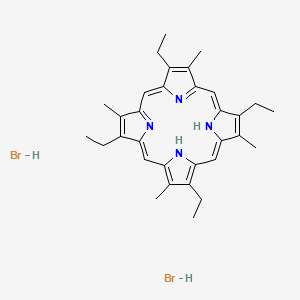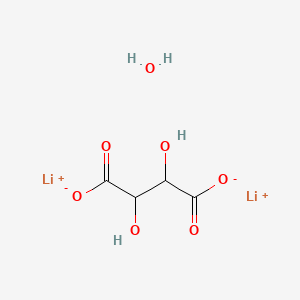
Tartrato de litio monohidratado
Descripción general
Descripción
Molecular Structure Analysis
The lattice parameter of a similar compound, Lithium D-isoascorbate monohydrate, was confirmed by X-ray diffraction analysis . The functional groups of the grown crystal were confirmed by Fourier transform infrared (FTIR) and Fourier transform Raman (FT-Raman) spectral analyses .Physical and Chemical Properties Analysis
A related compound, lithium l-tartrate, exhibits negative linear compressibility with a maximum value, Kmax = −21 TPa−1, and an overall NLC capacity, χNLC = 5.1%, that are comparable to the most exceptional materials to date .Aplicaciones Científicas De Investigación
Aplicaciones Ópticas No Lineales
El tartrato de litio monohidratado se ha identificado como un posible candidato para aplicaciones ópticas no lineales (NLO) debido a sus propiedades físicas y químicas favorables. Los materiales NLO son cruciales para la comunicación óptica, la conversión de frecuencia, la tecnología láser y el procesamiento de señales ópticas. La estructura cristalina del this compound, que es no centrosimétrica, es esencial para la generación de la segunda armónica (SHG), un fenómeno clave en NLO .
Propiedades de Fotoluminiscencia
La investigación ha demostrado que los cristales que contienen this compound exhiben propiedades significativas de fotoluminiscencia. Esta característica es valiosa para desarrollar materiales que se pueden utilizar en dispositivos emisores de luz, sensores y otras tecnologías que dependen de la emisión de luz tras la excitación .
Aplicaciones Dieléctricas
Los cristales de this compound se han estudiado por sus propiedades dieléctricas. Estas propiedades los hacen adecuados para su uso en capacitores y otros componentes electrónicos donde se requiere el almacenamiento y la liberación de carga eléctrica. La capacidad de cultivar cristales únicos de alta calidad mejora su aplicabilidad en este campo .
Aplicaciones Ferroeléctricas y Piezoeléctricas
Los potenciales ferroeléctricos y piezoeléctricos del this compound lo convierten en un material interesante para aplicaciones en sensores, actuadores y transductores. Estas aplicaciones aprovechan la capacidad del material para convertir la energía mecánica en energía eléctrica y viceversa .
Análisis Térmico
Los cristales de this compound se someten a un análisis térmico para determinar su estabilidad y las temperaturas de descomposición. Este análisis es crucial para aplicaciones que requieren materiales que resistan altas temperaturas o para procesos que involucran ciclos térmicos .
Estudios de Crecimiento de Cristales
El crecimiento de cristales de this compound utilizando técnicas como el método de gel proporciona información sobre el proceso de cristalización. Este conocimiento es esencial para sintetizar cristales con propiedades específicas para diversas aplicaciones científicas .
Análisis Químico y Caracterización
Se realiza un análisis químico detallado y la caracterización del this compound para comprender su composición y calidad. Se utilizan técnicas como la difracción de rayos X, la espectroscopia FT-IR y la microscopía electrónica de barrido para evaluar la estructura cristalina y la pureza, que son vitales para la investigación y las aplicaciones industriales .
Bioprocesamiento y Cultivo Celular
Si bien no se proporcionan detalles específicos, el this compound se menciona en el contexto de aplicaciones de bioprocesamiento y cultivo celular. Esto sugiere su posible uso en la preparación de medios o como componente en el cultivo de materiales biológicos .
Mecanismo De Acción
Target of Action
Lithium tartrate monohydrate primarily targets two key enzymes: inositol monophosphatase (IMPA) and glycogen synthase kinase-3 (GSK-3) . These enzymes play crucial roles in neurotransmission and intracellular signaling pathways .
Mode of Action
Lithium interacts with its targets, leading to significant changes in cellular functions. It inhibits IMPA and GSK-3, which are involved in the regulation of various neurotransmitters and second messenger systems . For instance, lithium decreases presynaptic dopamine activity and inactivates postsynaptic G proteins, reducing excitatory neurotransmission in the brain .
Biochemical Pathways
Lithium affects several biochemical pathways. It downregulates the NMDA receptor and inhibits the myoinositol second messenger system directly . Lithium also influences the dopamine and glutamate pathways, which play a significant role in the pathogenesis of bipolar affective disorder . Furthermore, lithium has been found to interact with downstream pathways, including Wnt/β-catenin, CREB/brain-derived neurotrophic factor (BDNF), nuclear factor (erythroid-derived 2)-like 2 (Nrf2), and toll-like receptor 4 (TLR4)/nuclear factor-κB (NFκB) .
Pharmacokinetics
The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice. Lithium has a narrow therapeutic index, and therapeutic drug monitoring is necessary to avoid adverse effects or lack of drug response .
Result of Action
The molecular and cellular effects of lithium’s action are diverse and significant. It has neuroprotective effects, preserves neuronal function, and improves memory in animal models of dementia . It also has neurogenic, cytoprotective, synaptic maintenance, anti-oxidant, anti-inflammatory, and protein homeostasis properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of lithium tartrate monohydrate. For instance, the production process of lithium compounds can have environmental impacts, notably in global warming, acidification, smog formation, and ozone layer depletion . These factors can potentially affect the quality and efficacy of the compound.
Análisis Bioquímico
Biochemical Properties
Lithium tartrate monohydrate may interact with various enzymes and proteins. For instance, lithium, a component of lithium tartrate monohydrate, is known to interact with glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in numerous cellular processes . This interaction can influence the activity of this enzyme, potentially affecting various biochemical reactions .
Cellular Effects
The effects of lithium tartrate monohydrate on cells are not fully understood. Lithium, one of its components, has been shown to influence various cellular processes. For example, lithium can affect cell signaling pathways, gene expression, and cellular metabolism . It can stabilize monoamine levels, interact with second messengers, and exert neuroprotective effects .
Molecular Mechanism
Lithium, a component of this compound, is known to inhibit GSK-3β, a kinase that phosphorylates eIF2B and reduces its activity . By inhibiting GSK-3β, lithium is expected to stimulate eIF2B activity, which could potentially explain some of its effects at the molecular level .
Dosage Effects in Animal Models
The effects of lithium tartrate monohydrate at different dosages in animal models have not been extensively studied. Studies on lithium have shown that it can have varying effects at different dosages . For instance, lithium improved motor behavior in homozygous eif2b5 mutant zebrafish .
Metabolic Pathways
The specific metabolic pathways that lithium tartrate monohydrate is involved in are not well-known. Lithium, a component of this compound, is known to influence various metabolic pathways. For instance, lithium can affect the inositol metabolism and the Wnt/β-catenin pathway .
Transport and Distribution
Lithium, one of its components, can be transported across membranes in several ways .
Subcellular Localization
Studies on lithium have shown that it can affect the subcellular localization of certain proteins .
Propiedades
IUPAC Name |
dilithium;2,3-dihydroxybutanedioate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.2Li.H2O/c5-1(3(7)8)2(6)4(9)10;;;/h1-2,5-6H,(H,7,8)(H,9,10);;;1H2/q;2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDOSKKVQUGWFB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].C(C(C(=O)[O-])O)(C(=O)[O-])O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Li2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594089 | |
| Record name | Lithium 2,3-dihydroxybutanedioate--water (2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6108-32-3 | |
| Record name | Lithium 2,3-dihydroxybutanedioate--water (2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


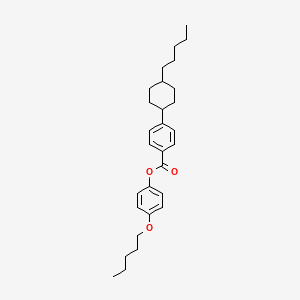
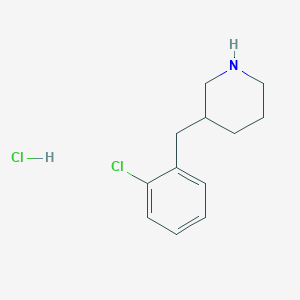
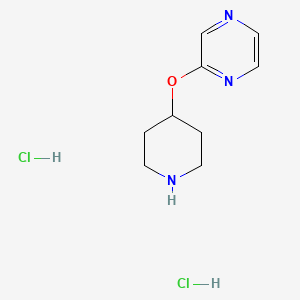
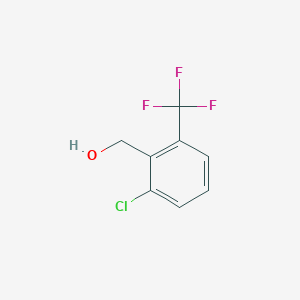

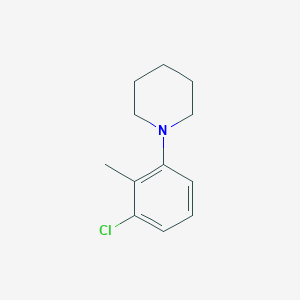

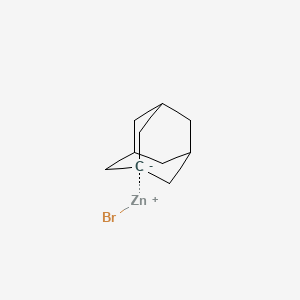
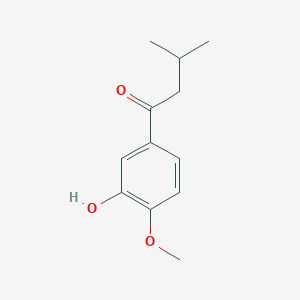
![(2-{4-[2-(Benzenesulfonyl)ethyl]phenyl}hydrazinyl)(oxo)acetic acid](/img/structure/B1603358.png)
